molecular formula C18H17ClN4O4 B11539284 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-methyl-N-phenylbutanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-methyl-N-phenylbutanamide

Cat. No.: B11539284
M. Wt: 388.8 g/mol
InChI Key: DSWXNXOBROQKRO-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a formamido group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl precursor. This precursor is then reacted with formamide under controlled conditions to introduce the formamido group. The final step involves the formation of the butanamide backbone through a series of condensation reactions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(3-BROMO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE
  • (3E)-3-{[(3-FLUORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE

Uniqueness

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is unique due to the presence of the chlorinated nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(N-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H17ClN4O4/c1-12(10-17(24)22(2)14-6-4-3-5-7-14)20-21-18(25)13-8-9-16(23(26)27)15(19)11-13/h3-9,11H,10H2,1-2H3,(H,21,25)/b20-12+

InChI Key

DSWXNXOBROQKRO-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.